molecular formula C12H14ClF3N4O B1425546 6'-Chloro-4'-trifluoromethyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-4-carboxylic acid hydrazide CAS No. 1208081-12-2

6'-Chloro-4'-trifluoromethyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-4-carboxylic acid hydrazide

Cat. No.: B1425546
CAS No.: 1208081-12-2
M. Wt: 322.71 g/mol
InChI Key: BEZTZEFWEQDWCY-UHFFFAOYSA-N
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Description

6’-Chloro-4’-trifluoromethyl-3,4,5,6-tetrahydro-2H-[1,2’]bipyridinyl-4-carboxylic acid hydrazide is a complex organic compound that belongs to the class of bipyridinyl derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-Chloro-4’-trifluoromethyl-3,4,5,6-tetrahydro-2H-[1,2’]bipyridinyl-4-carboxylic acid hydrazide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the bipyridinyl core: This step involves the coupling of two pyridine rings through a suitable linker, often using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.

    Introduction of the chloro and trifluoromethyl groups: These groups are introduced through electrophilic aromatic substitution reactions, using reagents such as chlorinating agents and trifluoromethylating agents.

    Formation of the carboxylic acid group: This step involves the oxidation of a suitable precursor to introduce the carboxylic acid functionality.

    Hydrazide formation: The final step involves the reaction of the carboxylic acid with hydrazine or a hydrazine derivative to form the hydrazide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

6’-Chloro-4’-trifluoromethyl-3,4,5,6-tetrahydro-2H-[1,2’]bipyridinyl-4-carboxylic acid hydrazide can undergo various types of chemical reactions, including:

    Oxidation: The hydrazide group can be oxidized to form corresponding azides or other oxidized derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common nucleophiles for substitution reactions include amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazide group can lead to the formation of azides, while nucleophilic substitution of the chloro group can lead to the formation of various substituted bipyridinyl derivatives.

Scientific Research Applications

6’-Chloro-4’-trifluoromethyl-3,4,5,6-tetrahydro-2H-[1,2’]bipyridinyl-4-carboxylic acid hydrazide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is used in the study of enzyme inhibition and as a probe for investigating biological pathways.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6’-Chloro-4’-trifluoromethyl-3,4,5,6-tetrahydro-2H-[1,2’]bipyridinyl-4-carboxylic acid hydrazide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, binding to their active sites and preventing their normal function. Additionally, it can interact with cellular receptors and signaling pathways, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4’-Chloro-3,4,5,6-tetrahydro-2H-[1,2’]bipyridinyl-4-carboxylic acid hydrazide: Lacks the trifluoromethyl group, which may affect its chemical properties and biological activity.

    6’-Chloro-4’-methyl-3,4,5,6-tetrahydro-2H-[1,2’]bipyridinyl-4-carboxylic acid hydrazide: Contains a methyl group instead of a trifluoromethyl group, which may influence its reactivity and applications.

Uniqueness

The presence of both the chloro and trifluoromethyl groups in 6’-Chloro-4’-trifluoromethyl-3,4,5,6-tetrahydro-2H-[1,2’]bipyridinyl-4-carboxylic acid hydrazide makes it unique compared to similar compounds. These groups can significantly influence the compound’s chemical reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]piperidine-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClF3N4O/c13-9-5-8(12(14,15)16)6-10(18-9)20-3-1-7(2-4-20)11(21)19-17/h5-7H,1-4,17H2,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEZTZEFWEQDWCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NN)C2=NC(=CC(=C2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClF3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6'-Chloro-4'-trifluoromethyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-4-carboxylic acid hydrazide
Reactant of Route 2
6'-Chloro-4'-trifluoromethyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-4-carboxylic acid hydrazide
Reactant of Route 3
6'-Chloro-4'-trifluoromethyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-4-carboxylic acid hydrazide
Reactant of Route 4
6'-Chloro-4'-trifluoromethyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-4-carboxylic acid hydrazide
Reactant of Route 5
Reactant of Route 5
6'-Chloro-4'-trifluoromethyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-4-carboxylic acid hydrazide
Reactant of Route 6
Reactant of Route 6
6'-Chloro-4'-trifluoromethyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-4-carboxylic acid hydrazide

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